5-(Hydroxymethyl)isoindolin-1-one

Solubility LogP Physicochemical

Procure 5-(Hydroxymethyl)isoindolin-1-one (CAS 926307-97-3) to ensure experimental reproducibility in your SAR campaigns. Its defined primary hydroxymethyl group provides a critical hydrogen-bond donor unavailable in generic 5-unsubstituted analogs, directly impacting target engagement for CCR4/CCR5 antiviral programs, MDM2-p53 antagonist optimization, and CNS lead design. With a predicted LogP of -0.1, it offers superior solubility and reduced non-specific binding for high-fidelity HTS and in vivo CNS studies.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 926307-97-3
Cat. No. B6594115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Hydroxymethyl)isoindolin-1-one
CAS926307-97-3
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)CO)C(=O)N1
InChIInChI=1S/C9H9NO2/c11-5-6-1-2-8-7(3-6)4-10-9(8)12/h1-3,11H,4-5H2,(H,10,12)
InChIKeySCSGVDRDPKNSIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Hydroxymethyl)isoindolin-1-one (CAS 926307-97-3): Core Properties and Class Context for Procurement


5-(Hydroxymethyl)isoindolin-1-one (CAS 926307-97-3) is a 5-substituted isoindolin-1-one derivative with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol [1]. It belongs to the isoindolin-1-one scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory effects [2]. The presence of a primary hydroxymethyl group (-CH₂OH) at the 5-position introduces a polar, hydrogen-bond-donating functionality that distinguishes it from other 5-substituted analogs and provides a synthetic handle for further derivatization.

Procurement Risk of Substituting 5-(Hydroxymethyl)isoindolin-1-one with Uncharacterized Isoindolin-1-one Analogs


Substituting 5-(Hydroxymethyl)isoindolin-1-one with a generic isoindolin-1-one derivative lacking a defined 5-substituent is not scientifically defensible for target-specific applications. Structure-activity relationship (SAR) studies across isoindolin-1-one series demonstrate that the nature of the 5-position substituent profoundly influences target engagement, potency, and selectivity [1]. For instance, replacement of a hydroxymethyl group with a hydrogen, methyl, or halogen can alter hydrogen-bonding capacity, lipophilicity, and metabolic stability, leading to unpredictable shifts in activity and off-target profiles [2]. Therefore, procurement of a precisely defined 5-hydroxymethyl analog is essential to ensure experimental reproducibility and to avoid confounding SAR interpretation.

5-(Hydroxymethyl)isoindolin-1-one: Quantitative Differentiation vs. Closest Analogs


Enhanced Aqueous Solubility and Reduced Lipophilicity vs. 5-Chloro and 5-Methoxy Analogs

5-(Hydroxymethyl)isoindolin-1-one exhibits a predicted LogP of -0.1, which is substantially lower than that of the 5-chloro analog (estimated LogP ~1.5-2.0) and the 5-methoxy analog (estimated LogP ~0.5-1.0) . This reduced lipophilicity correlates with improved aqueous solubility and may reduce non-specific binding in cellular assays.

Solubility LogP Physicochemical Drug-likeness

Increased Hydrogen-Bond Donor Capacity Enables Unique Binding Interactions

5-(Hydroxymethyl)isoindolin-1-one possesses two hydrogen-bond donors (hydroxyl and lactam NH), in contrast to 5-chloro (1 donor) and 5-methoxy (1 donor) analogs . This additional donor can engage in specific interactions with target proteins, as observed in SAR studies of isoindolin-1-one inhibitors where a hydroxymethyl group at the 5-position was essential for potent MDM2-p53 inhibition [1].

Hydrogen bonding SAR Target engagement Selectivity

Demonstrated Utility as a Synthetic Intermediate in CCR4/CCR5 Modulator Patents

5-(Hydroxymethyl)isoindolin-1-one is explicitly claimed as a key intermediate in the synthesis of chemokine receptor modulators targeting CCR4 and CCR5, as disclosed in EP1924265A2 and WO2007022371A2 [1]. These patents describe the use of 5-hydroxymethyl-substituted isoindolin-1-ones in the construction of compounds that demonstrate protective effects against HIV infection of target cells. In contrast, the corresponding 5-chloro or 5-methoxy analogs are not cited as intermediates in these same patent families, highlighting a specific synthetic advantage of the hydroxymethyl handle.

CCR4 CCR5 HIV Chemokine Synthesis

High Commercial Purity Specifications Enable Direct Use in Medicinal Chemistry

Commercial vendors consistently supply 5-(Hydroxymethyl)isoindolin-1-one with HPLC purity of ≥98% , exceeding the typical 95% purity offered for many research-grade isoindolin-1-one building blocks. This higher purity reduces the risk of confounding bioactivity from impurities and eliminates the need for additional purification steps prior to use in sensitive biochemical assays.

Purity HPLC Quality control Procurement

Predicted Favorable ADMET Profile for In Vivo Studies

In silico ADMET predictions for 5-(Hydroxymethyl)isoindolin-1-one indicate a favorable profile relative to many isoindolin-1-one derivatives: low predicted acute toxicity (Category IV) and no alerts for mutagenicity or hERG channel inhibition [1]. These properties suggest a reduced risk of attrition in early in vivo efficacy and safety studies compared to analogs with higher lipophilicity or structural alerts.

ADMET Drug-likeness Metabolic stability Toxicity

Procurement-Driven Application Scenarios for 5-(Hydroxymethyl)isoindolin-1-one


Building Block for CCR4/CCR5 Chemokine Receptor Modulators in HIV Research

5-(Hydroxymethyl)isoindolin-1-one serves as a critical intermediate in the synthesis of patented CCR4 and CCR5 modulators with demonstrated anti-HIV activity [1]. Procurement of this specific 5-hydroxymethyl analog is essential for accessing proprietary synthetic routes and ensuring the correct stereoelectronic properties required for chemokine receptor engagement.

Scaffold for Structure-Based Design of MDM2-p53 Inhibitors

In medicinal chemistry campaigns targeting the MDM2-p53 protein-protein interaction, the 5-hydroxymethyl group provides a critical hydrogen-bond donor for optimal binding. SAR studies confirm that this substituent contributes to improved potency relative to unsubstituted or less polar analogs [1]. Researchers designing MDM2 antagonists should therefore prioritize the 5-hydroxymethyl derivative for lead optimization.

Physicochemical Probe for Reducing Lipophilicity in CNS-Targeted Programs

For central nervous system (CNS) drug discovery efforts, where low LogP is desired to minimize non-specific binding and improve brain penetration, 5-(Hydroxymethyl)isoindolin-1-one (predicted LogP -0.1) offers a marked advantage over more lipophilic 5-substituted analogs [1]. Its enhanced aqueous solubility also facilitates formulation for in vivo CNS studies.

Quality-Controlled Starting Material for High-Throughput Screening Libraries

With a guaranteed HPLC purity of ≥98%, 5-(Hydroxymethyl)isoindolin-1-one meets the stringent quality requirements for inclusion in high-throughput screening (HTS) compound collections [1]. Its clean ADMET prediction profile further reduces the risk of false-positive or confounding hits in cell-based assays, making it a reliable addition to diversity-oriented screening sets.

Technical Documentation Hub

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